REACTION_SMILES
|
[CH3:20][C:21](=[O:22])[CH3:23].[Cl:1][O-:2].[Na+:3].[O:4]([c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[c:11]1[cH:12][cH:13][c:14]([C:17]([CH3:18])=[O:19])[cH:15][cH:16]1>>[O:2]=[C:17]([c:14]1[cH:13][cH:12][c:11]([O:4][c:5]2[cH:6][cH:7][cH:8][cH:9][cH:10]2)[cH:16][cH:15]1)[OH:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)c1ccc(Oc2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(Oc2ccccc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |